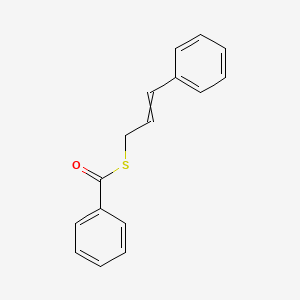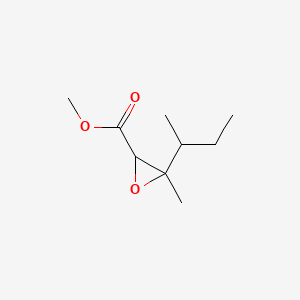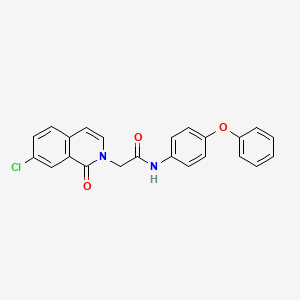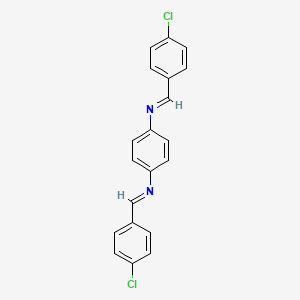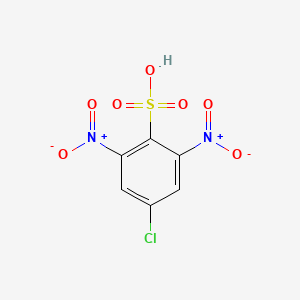
4-Chloro-2,6-dinitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, characterized by the presence of chloro and nitro groups at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dinitrobenzenesulfonic acid typically involves the nitration of 4-chlorobenzenesulfonic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 2 and 6 positions of the benzene ring. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled.
Major Products
Substitution: Products depend on the substituent introduced, such as 4-amino-2,6-dinitrobenzenesulfonic acid.
Reduction: The major product is 4-chloro-2,6-diaminobenzenesulfonic acid.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
4-Chloro-2,6-dinitrobenzenesulfonic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the manufacture of specialty chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dinitrobenzenesulfonic acid involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dinitrobenzenesulfonic acid
- 3-Chloro-4-nitrobenzenesulfonic acid
- 4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid
- 2,4-Dinitrobenzenesulfonic acid dihydrate
Uniqueness
4-Chloro-2,6-dinitrobenzenesulfonic acid is unique due to the specific positioning of the chloro and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct properties that make it suitable for specific research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54730-00-6 |
|---|---|
Molecular Formula |
C6H3ClN2O7S |
Molecular Weight |
282.62 g/mol |
IUPAC Name |
4-chloro-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-4(8(10)11)6(17(14,15)16)5(2-3)9(12)13/h1-2H,(H,14,15,16) |
InChI Key |
ZASUMZAIIASPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


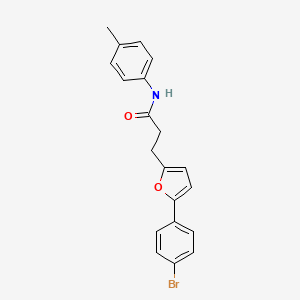


![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


